Product packaging for 2-(Cyclopentyloxy)acetonitrile(Cat. No.:CAS No. 68060-30-0)

2-(Cyclopentyloxy)acetonitrile

Cat. No.: B3371351
CAS No.: 68060-30-0
M. Wt: 125.17 g/mol
InChI Key: LYXNLEYQYAHDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Cyclopentyloxy)acetonitrile is a valuable chemical building block featuring a nitrile group and an ether linkage. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules . The nitrile functional group is a key precursor that can be readily transformed into other important functionalities, such as carboxylic acids, amides, and amines, which are prevalent in active pharmaceutical ingredients and materials science . In research settings, acetonitrile derivatives are widely employed in metal-catalyzed reactions and electrochemical conversions to afford nitrogen-containing compounds . The cyclopentyloxy moiety can influence the lipophilicity and steric properties of the resulting molecules. This compound is intended for use as a research chemical in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B3371351 2-(Cyclopentyloxy)acetonitrile CAS No. 68060-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXNLEYQYAHDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Reactions at the Nitrile Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, which dictates its reactivity. libretexts.orglibretexts.org

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group in 2-(cyclopentyloxy)acetonitrile is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.org The addition of a nucleophile to the nitrile carbon results in the formation of an intermediate imine anion. libretexts.orglibretexts.org

Common nucleophiles that can react with nitriles include organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). The reaction with a Grignard reagent, for instance, proceeds through the formation of an imine anion salt, which upon hydrolysis, can yield a ketone. libretexts.org Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon. libretexts.orglibretexts.orglibretexts.org This process occurs in two steps, with the initial addition forming an imine anion, which is then further reduced to a primary amine after an aqueous workup. libretexts.orglibretexts.org

Alpha-Carbon Functionalization: Deprotonation and Subsequent Alkylation/Acylation Reactions

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, possesses acidic protons. Strong bases can deprotonate this alpha-carbon to generate a nitrile anion, which is a potent nucleophile. wikipedia.org This anion is stabilized by resonance, delocalizing the negative charge onto the electronegative nitrogen atom.

The resulting nitrile anion can then participate in various carbon-carbon bond-forming reactions. A common application is the alkylation with alkyl halides. wikipedia.org However, a significant challenge in this reaction is the potential for over-alkylation, where the mono-alkylated product is deprotonated again and reacts with another molecule of the alkyl halide. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the base and the alkylating agent, is often necessary to achieve selective mono-alkylation.

Acylation of the nitrile anion can also be achieved using acylating agents like acyl chlorides or anhydrides, leading to the formation of β-ketonitriles. These compounds are valuable synthetic intermediates.

Hydrolytic and Alcoholytic Transformations of the Nitrile

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. ebsco.com The reaction proceeds through an amide intermediate. libretexts.orgebsco.com

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

In base-catalyzed hydrolysis , a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form a hydroxy imine anion. libretexts.org Protonation of this intermediate gives a hydroxy imine, which then tautomerizes to an amide. libretexts.org Subsequent hydrolysis of the amide under basic conditions leads to the formation of a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.org

Alcoholysis , the reaction with an alcohol, can also occur under acidic or basic catalysis, leading to the formation of esters, though this is a less common transformation compared to hydrolysis.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate as a dipolarophile in certain cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like nitrile oxides. nih.govmdpi.com These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For example, the reaction of a nitrile with a nitrile oxide can lead to the formation of an oxadiazole ring system. The regioselectivity and stereoselectivity of these reactions are often governed by the electronic and steric properties of both the nitrile and the 1,3-dipole. nih.gov While the general principle of nitrile participation in cycloadditions is established, specific studies on this compound in this context are not widely reported in the provided search results.

Transformations of the Cyclopentyloxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions. longdom.org

Ether Cleavage Mechanisms and Reactivity

The cleavage of ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orglibretexts.orgchemistrysteps.comlibretexts.org The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. longdom.orglibretexts.org

In the case of this compound, the ether linkage involves a secondary alkyl group (cyclopentyl) and a primary alkyl group (the cyanomethyl group). The first step in the acid-catalyzed cleavage is the protonation of the ether oxygen to form an oxonium ion, which is a good leaving group. youtube.com

Following protonation, a nucleophile (the halide ion from the strong acid) will attack one of the adjacent carbon atoms. The attack will likely follow an Sₙ2 mechanism . In an Sₙ2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.org In this molecule, the primary carbon of the cyanomethyl group is less hindered than the secondary carbon of the cyclopentyl group. Therefore, the halide ion would preferentially attack the cyanomethyl carbon, leading to the formation of a haloacetonitrile and cyclopentanol (B49286).

An Sₙ1 mechanism is less likely for the cleavage of this particular ether because it would require the formation of a relatively unstable primary or secondary carbocation. libretexts.org Sₙ1 pathways are generally favored for ethers with tertiary, benzylic, or allylic groups that can form stable carbocations. libretexts.orglibretexts.org

The reactivity of the ether linkage is significantly lower than that of the nitrile group, and thus, reactions targeting the ether cleavage would require more forcing conditions, which could potentially also affect the nitrile functionality.

Reactivity of the Cyclopentyl Ring System

The cyclopentyl ring in this compound is a saturated carbocycle that influences the molecule's steric and electronic properties. Its reactivity is generally lower than that of unsaturated or strained ring systems.

The internal C-C-C bond angles in a cyclopentane (B165970) ring are approximately 104°, which is close to the ideal tetrahedral angle of 109.5°. stackexchange.com This results in relatively low angle strain compared to smaller rings like cyclopropane (B1198618) or cyclobutane. stackexchange.com Consequently, reactions that involve a transition state with sp² hybridization at a ring carbon, such as SN2 reactions, are not significantly hindered by increased angle strain. In fact, cyclopentyl halides have been observed to react slightly faster than their acyclic counterparts in some SN2 reactions. stackexchange.com This is attributed to the "tied-back" nature of the ring, which can reduce steric hindrance from adjacent groups compared to a more flexible acyclic chain. stackexchange.com

While the cyclopentyl ring itself is relatively inert to many reagents, its presence can influence the reactivity of the adjacent ether oxygen. The steric bulk of the cyclopentyl group can hinder the approach of nucleophiles or other reactants to the ether oxygen or the alpha-carbon of the acetonitrile (B52724) moiety.

Radical and Photochemical Reactions Involving the Compound

The nitrile group and the cyclopentyl ring of this compound can participate in radical and photochemical reactions, leading to a variety of chemical transformations.

Radical Reactions: The cyano group can act as a radical acceptor in cascade reactions, providing a versatile method for constructing complex carbocyclic and heterocyclic structures. rsc.org The reaction of the cyclopentyloxy radical has been studied, particularly its β-scission. researchgate.netresearchgate.net This process involves the cleavage of the C-C bond beta to the oxygen atom, leading to the formation of a ring-opened radical. The kinetics of this β-scission have been investigated over a range of temperatures. researchgate.netresearchgate.net Furthermore, the nitrile group can be a target for radical addition. For instance, titanocene(III) chloride can catalyze the radical cyclization of epoxy nitriles. researchgate.net

Photochemical Reactions: Photochemical reactions are initiated by the absorption of light, leading to an electronic excitation of the molecule. irispublishers.com This excitation can result in various transformations, including isomerizations, cycloadditions, and rearrangements. irispublishers.comprinceton.edu For this compound, photochemical reactions could potentially involve the C-O bond of the ether or the C-C and C-N bonds of the nitrile group. While specific photochemical studies on this compound are not extensively documented, related compounds offer insights. For example, the photochemistry of N-hydroxypyridine-2-thione derivatives has been investigated, showing the formation of various radical species upon UV irradiation. researchgate.net In the context of this compound, UV irradiation could potentially lead to homolytic cleavage of the C-O bond, generating a cyclopentyloxy radical and a cyanomethyl radical. The subsequent reactions of these radicals would depend on the reaction conditions and the presence of other reactive species. The introduction of acetonitrile as a cosolvent has been shown to improve the efficiency of some photochemical reactions. acs.org

Data Tables

Table 1: Reactivity of this compound under Different Conditions

ConditionReagent/CatalystExpected Transformation of Nitrile GroupExpected Transformation of Cyclopentyl Ring
AcidicH₂SO₄, heatHydrolysis to carboxylic acid libretexts.orgGenerally stable, potential for ether cleavage under harsh conditions
BasicNaOH, heatHydrolysis to carboxylate salt researchgate.netStable
OxidativePd(II)/O₂Generally stablePotential for oxidation/ring-opening caltech.edu
ReductiveLiAlH₄Reduction to primary amine libretexts.orgStable

In Depth Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule. For 2-(Cyclopentyloxy)acetonitrile, with the chemical formula C₇H₁₁NO, NMR provides unambiguous evidence for its connectivity and stereochemistry. The molecule consists of a cyclopentyl ring attached via an ether linkage to an acetonitrile (B52724) moiety.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentyl ring and the methylene (B1212753) bridge. The methine proton on the carbon bearing the oxygen (H-1') will be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1'4.10 - 4.30Multiplet
H-24.25 - 4.45Singlet
H-2'/5' (axial)1.50 - 1.65Multiplet
H-2'/5' (equatorial)1.85 - 2.00Multiplet
H-3'/4' (axial)1.45 - 1.60Multiplet
H-3'/4' (equatorial)1.70 - 1.85Multiplet

Predicted ¹³C NMR Data:

The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule. The carbon of the nitrile group (C-1) appears significantly downfield, while the carbon attached to the ether oxygen (C-1') is also deshielded.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1 (CN)117.0 - 119.0
C-1' (CH-O)80.0 - 83.0
C-2 (CH₂-CN)55.0 - 58.0
C-2'/5'32.0 - 34.0
C-3'/4'23.0 - 25.0

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, strong correlations are expected between the methine proton (H-1') and its adjacent methylene protons on the cyclopentyl ring (H-2' and H-5'). Cross-peaks would also be observed between the geminal and vicinal protons within the cyclopentyl ring, confirming their connectivity. The methylene protons of the acetonitrile group (H-2) would appear as a singlet and thus show no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. epfl.ch It would definitively link the proton signals to their corresponding carbon signals. For instance, the signal at δH ~4.2 ppm would correlate with the carbon signal at δC ~81.5 ppm, confirming their assignment as H-1' and C-1', respectively. Similarly, the methylene proton singlet (H-2) would correlate with the carbon at δC ~56.5 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together molecular fragments. sdsu.eduepfl.ch Key HMBC correlations for this compound would include:

A correlation from the methylene protons (H-2) to the nitrile carbon (C-1).

A correlation from the methylene protons (H-2) to the methine carbon of the cyclopentyl ring (C-1').

Correlations from the methine proton (H-1') to the adjacent methylene carbon of the acetonitrile moiety (C-2) and to the C-2' and C-5' carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this molecule, NOESY could reveal through-space interactions between the methylene protons (H-2) and the protons on the cyclopentyl ring, particularly H-1', H-2', and H-5', depending on the preferred conformation around the C-O bond.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. youtube.comlibretexts.org In this compound, two main dynamic processes could be considered: the pseudorotation of the cyclopentyl ring and the rotation around the C-O single bonds.

The cyclopentyl ring is not planar and undergoes rapid pseudorotation between various envelope and twist conformations at room temperature. This rapid exchange typically results in averaged chemical shifts for the ring protons, leading to complex, unresolved multiplets. A variable-temperature (VT) NMR study could potentially "freeze out" these conformations at very low temperatures, leading to the sharpening of signals and allowing for the study of the energy barriers of this process. However, for an unsubstituted cyclopentyl ring, these barriers are generally very low, and coalescence temperatures are often below the practical range of most NMR spectrometers.

Similarly, rotation around the C(1')-O and O-C(2) bonds is expected to be very fast at room temperature, with a low energy barrier. It is unlikely that this rotation would be slow enough on the NMR timescale to observe distinct rotamers, even at low temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org

Predicted Infrared (IR) and Raman Data:

The key functional groups in this compound are the nitrile (C≡N) and the ether (C-O-C).

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C≡NStretch2240 - 22602240 - 2260Medium (IR), Strong (Raman)
C-O-CAsymmetric Stretch1070 - 1150WeakStrong
C-H (sp³)Stretch2850 - 30002850 - 3000Strong
CH₂Bend (Scissoring)~1450~1450Medium

The C≡N triple bond stretch is a particularly useful diagnostic peak. libretexts.orgjove.com Due to the large change in dipole moment during this vibration, it gives a sharp, medium-intensity band in the IR spectrum. In Raman spectroscopy, this bond is highly polarizable, resulting in a strong signal.

The C-O-C stretching vibration of the ether linkage is expected to produce a strong absorption in the IR spectrum, typically in the fingerprint region between 1070 and 1150 cm⁻¹. libretexts.orgspectroscopyonline.com This band is often broad and may be complex. In contrast, the C-O-C stretch is generally weak in the Raman spectrum. The C-H stretching and bending vibrations from the alkyl portions of the molecule will appear in their characteristic regions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern provides valuable information about the molecule's structure. miamioh.edustudylib.net

The molecular weight of this compound (C₇H₁₁NO) is 125.16 g/mol . The molecular ion peak (M⁺˙) at m/z = 125 would be observed.

Predicted Fragmentation Pathways:

The primary fragmentation pathways for ethers involve cleavage of the C-O bond and α-cleavage (cleavage of a bond adjacent to the oxygen atom). scribd.comyoutube.com For nitriles, a common fragmentation is the loss of HCN.

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond alpha to the ether oxygen, leading to the loss of a CH₂CN radical. This would result in a stable oxonium ion, which would likely be the base peak in the spectrum.

[C₅H₉OCH₂CN]⁺˙ → [C₅H₉O]⁺ (m/z = 85) + •CH₂CN

Loss of the Cyclopentyl Group: Cleavage of the C-O bond can lead to the loss of the cyclopentyl radical or cyclopentene (B43876).

[C₅H₉OCH₂CN]⁺˙ → [OCH₂CN]⁺ (m/z = 56) + •C₅H₉

Rearrangement followed by loss of cyclopentene is also possible, leading to a radical cation at m/z = 57.

Fragmentation of the Cyclopentyl Ring: The cyclopentyl cation itself (m/z = 69) can undergo further fragmentation, leading to characteristic lower mass ions (e.g., m/z = 41).

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₇H₁₁NO, the calculated exact mass is 125.08406. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion at m/z = 125) and its subsequent fragmentation to produce product ions. This technique would be invaluable for confirming the connectivity of the molecule. For example, isolating the m/z 125 ion and subjecting it to collision-induced dissociation (CID) would generate a fragmentation spectrum. The presence of the key fragment at m/z 85 would strongly support the structure, as it confirms the presence of a cyclopentyloxy moiety. Further fragmentation of the m/z 85 ion could provide additional structural details about the cyclopentyl ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

No data is available in the public domain regarding the UV-Vis absorption or fluorescence emission spectra of this compound. This information is crucial for understanding the electronic transitions and photophysical properties of the molecule. Without experimental spectra, a discussion of its electronic structure based on these methods is not possible.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters in the solid state is not available. This data is essential for a definitive determination of its three-dimensional structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations and provide a quantitative description of the electronic environment.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry and electronic properties of molecules like 2-(Cyclopentyloxy)acetonitrile. In a typical DFT study, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is often employed to accurately model the system. These calculations can yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable three-dimensional structure.

For this compound, DFT calculations would reveal the precise bond lengths between the carbon, oxygen, and nitrogen atoms, as well as the specific conformation of the cyclopentyl ring. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometrical Parameters for this compound using DFT (Note: This data is illustrative and based on general principles of DFT calculations for similar molecules, as specific research on this compound is not publicly available.)

ParameterAtoms InvolvedCalculated Value
Bond LengthC≡N~1.16 Å
Bond LengthC-C≡N~1.46 Å
Bond LengthO-CH₂~1.43 Å
Bond AngleC-C≡N~178°
Bond AngleC-O-C~118°

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain electronic properties.

The application of ab initio methods to this compound would provide a more refined understanding of its electron correlation effects. These calculations can be used to compute properties such as the dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's interaction with external electric fields and its non-linear optical properties.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, it is possible to estimate the chemical shifts that would be observed in an NMR experiment. These predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra.

Furthermore, the calculation of vibrational frequencies through methods like DFT can simulate the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C≡N stretching frequency of the nitrile group or the C-O-C stretching of the ether linkage. This information is crucial for identifying functional groups and confirming the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on general principles of spectroscopic prediction for similar molecules, as specific research on this compound is not publicly available.)

Spectroscopic ParameterFunctional GroupPredicted Value
¹³C NMR Chemical ShiftC≡N~117-120 ppm
¹H NMR Chemical ShiftO-CH₂~4.2-4.4 ppm
Vibrational Frequency (IR)C≡N stretch~2240-2260 cm⁻¹
Vibrational Frequency (IR)C-O stretch~1100-1150 cm⁻¹

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally.

Transition State Characterization and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. For reactions involving this compound, such as its hydrolysis or reduction, transition state theory can be used to calculate the activation energy barriers. These energy barriers determine the rate of the reaction and are crucial for understanding its kinetics. The characterization of the transition state's geometry provides a detailed picture of the bond-breaking and bond-forming processes.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects in several ways. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is useful for understanding the electrostatic interactions between the solute and the solvent.

For a more detailed understanding, explicit solvent models can be used in molecular dynamics (MD) simulations. In these simulations, individual solvent molecules are included, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, these models could be used to investigate how different solvents influence its conformational preferences and the energy profiles of its reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is centered around the cyclopentyl ring and the rotatable bonds of the ether and acetonitrile (B52724) fragments. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which are crucial for understanding its interactions and reactivity.

The cyclopentyl ring is not planar and exists in puckered conformations to relieve ring strain. The two most common low-energy conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry). These conformations can interconvert through a process known as pseudorotation, which has a very low energy barrier, making the ring highly flexible at room temperature. In this compound, the attachment of the bulky acetonitriloxy group can influence the preference for a particular conformation.

Beyond the ring's puckering, rotation around the C-O-C-C dihedral angles of the ether linkage gives rise to different spatial orientations of the acetonitriloxy substituent relative to the cyclopentyl ring. Steric hindrance between the cyclopentyl ring and the acetonitrile group will play a significant role in determining the most stable rotamers.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. An MD simulation would likely show rapid pseudorotation of the cyclopentyl ring, with the molecule frequently transitioning between various envelope and half-chair forms. Furthermore, the simulation would illustrate the rotational dynamics around the ether linkage, highlighting the most populated conformational states. These simulations can also provide insights into the flexibility of the molecule and the accessible conformational space under different conditions.

To illustrate the potential energy differences between conformations, a hypothetical energy landscape is presented in the table below. The values are representative and based on general principles of conformational analysis for similar alkoxy compounds.

Table 1: Hypothetical Relative Energies of Key Conformations of this compound

ConformationDescriptionHypothetical Relative Energy (kcal/mol)
Equatorial-like, AntiAcetonitriloxy group is in an equatorial-like position on a half-chair cyclopentyl ring, and the O-CH2 bond is anti to the C-C bond of the ring.0.00 (most stable)
Equatorial-like, GaucheAcetonitriloxy group is in an equatorial-like position on a half-chair cyclopentyl ring, and the O-CH2 bond is gauche to the C-C bond of the ring.0.85
Axial-like, AntiAcetonitriloxy group is in an axial-like position on a half-chair cyclopentyl ring, and the O-CH2 bond is anti to the C-C bond of the ring.2.50
Envelope, Eclipsed InteractionThe cyclopentyl ring is in an envelope conformation where the acetonitriloxy group leads to eclipsing interactions with adjacent hydrogens.3.20

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of a molecule with its physicochemical properties. For this compound, QSPR models could be developed to predict a range of properties, such as boiling point, solubility, and chromatographic retention times.

A typical QSPR study involves calculating a set of molecular descriptors that numerically represent the chemical information of the molecule. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as branching indices and connectivity.

Geometrical descriptors: Related to the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Derived from the electronic structure, such as dipole moment and partial charges on atoms.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to the molecule's hydrophobicity.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression or machine learning algorithms to establish a relationship between the descriptors and the property of interest.

For this compound, key descriptors would likely include those related to its size and shape (from the cyclopentyl ring), its polarity (from the ether and nitrile groups), and its hydrogen bonding capability (the nitrile nitrogen can act as a hydrogen bond acceptor). The nitrile group, with its strong dipole moment, is expected to significantly influence properties like polarity and intermolecular interactions.

The following table provides examples of molecular descriptors that would be relevant in a QSPR model for predicting a property like the boiling point of this compound and their likely influence.

Table 2: Relevant Descriptors for a QSPR Model of this compound and Their Plausible Influence on Boiling Point

Descriptor TypeSpecific DescriptorPlausible Influence on Boiling Point
TopologicalWiener Index (describes molecular branching)Positive correlation (less branching generally leads to a higher boiling point)
GeometricalMolecular Surface AreaPositive correlation (larger surface area leads to stronger van der Waals forces)
ElectronicDipole MomentPositive correlation (higher polarity leads to stronger dipole-dipole interactions)
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Positive correlation (higher lipophilicity often correlates with higher boiling point in a homologous series)

Synthesis and Chemical Properties of Analogues and Derivatives

Systematic Structural Modifications and Their Impact on Chemical Reactivity

Modifications of the Cycloalkyl Ring: Variations in the size of the cycloalkyl ring (e.g., cyclobutoxy, cyclohexyloxy) can introduce changes in steric bulk around the ether oxygen. An increase in ring size generally leads to greater steric hindrance, which can impede the approach of reagents to the adjacent α-carbon (the carbon atom between the oxygen and the nitrile group) and the nitrile carbon itself. This can affect the rates of reactions such as nucleophilic addition to the nitrile or deprotonation at the α-carbon. Furthermore, the introduction of alkyl substituents on the cyclopentyl ring adds to this steric effect and can create chiral centers, introducing stereochemical considerations into subsequent reactions.

Modifications at the α-Carbon: The α-carbon of 2-(cyclopentyloxy)acetonitrile is acidic due to the electron-withdrawing effect of the adjacent nitrile group. youtube.com This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion, often referred to as a nitrile enolate. youtube.com This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce substituents at the α-position. youtube.com The nature of the introduced alkyl group (e.g., methyl, ethyl, propyl) influences the steric environment and electronic properties of the molecule, which in turn affects the reactivity of the nitrile group. For instance, bulkier α-substituents can further hinder nucleophilic attack at the nitrile carbon.

The reactivity of the nitrile group itself is a key aspect of its chemistry. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org Common reactions include hydrolysis, reduction, and addition of organometallic reagents. libretexts.orglibretexts.orgchemistrysteps.com Systematic structural modifications can modulate the rates and outcomes of these reactions.

Table 1: Predicted Impact of Structural Modifications on the Reactivity of this compound Analogues

ModificationExample AnaloguePredicted Impact on ReactivityRationale
Ring Size Variation 2-(Cyclohexyloxy)acetonitrileDecreased reaction rate for α-deprotonation and nitrile addition.Increased steric hindrance from the larger cycloalkyl group shields the reactive sites.
Ring Substitution 2-((2-Methylcyclopentyl)oxy)acetonitrileDecreased reaction rate, potential for diastereoselectivity.Added steric bulk near the ether linkage; presence of a new stereocenter influences the approach of reagents.
α-Carbon Alkylation 2-(Cyclopentyloxy)propanenitrileSignificantly decreased rate of nucleophilic addition to the nitrile.Increased steric hindrance directly adjacent to the nitrile carbon. The α-proton is no longer present for enolate formation.

Introduction of Diverse Functional Groups (e.g., amino, hydroxyl, halogenated derivatives)

Introducing new functional groups to the this compound scaffold creates derivatives with distinct chemical properties and opens pathways for further chemical transformations.

Amino Derivatives: A primary amino group can be readily introduced by the reduction of the nitrile functionality. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is effective for converting the nitrile into a primary amine, yielding 2-(cyclopentyloxy)ethan-1-amine. libretexts.orglibretexts.org This reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting primary amine is a versatile functional group that can undergo a wide range of reactions, such as acylation, alkylation, and formation of Schiff bases.

Hydroxyl Derivatives: Hydroxyl groups can be introduced at various positions. To synthesize an α-hydroxy derivative, one potential route involves the formation of the nitrile enolate followed by reaction with an electrophilic oxygen source. Another approach is the conversion of the nitrile to a ketone via a Grignard reaction, followed by α-hydroxylation. libretexts.orgnih.gov The synthesis of α-hydroxy ketones and acids is a well-established field, and similar principles can be applied. nih.govorganic-chemistry.orgorganic-chemistry.org Alternatively, functionalization of the cyclopentyl ring can be achieved, for example, by starting with a hydroxylated precursor like cyclopentanol (B49286) and performing a multi-step synthesis. The introduction of a hydroxyl group increases polarity and provides a site for esterification, etherification, or oxidation.

Halogenated Derivatives: Halogens can be introduced on either the cyclopentyl ring or at the α-carbon. wikipedia.org

Ring Halogenation: The saturated cyclopentyl ring can undergo free-radical halogenation with chlorine or bromine in the presence of UV light. libretexts.org This reaction is typically not very selective and can lead to a mixture of mono- and poly-halogenated products at different positions on the ring. libretexts.org

α-Halogenation: For more selective halogenation at the α-position, the nitrile can first be deprotonated with a strong base to form the enolate, which then acts as a nucleophile, attacking an electrophilic halogen source like bromine (Br₂). youtube.com This method provides a direct route to α-halo nitriles, which are valuable synthetic intermediates for subsequent nucleophilic substitution reactions.

Table 2: Synthetic Routes to Functionalized Derivatives of this compound

Derivative TypeFunctional GroupSynthetic MethodReagentsResulting Compound (Example)
Amino -CH₂-NH₂Nitrile Reduction1. LiAlH₄, 2. H₂O2-(Cyclopentyloxy)ethan-1-amine
Hydroxyl -OHα-Hydroxylation via Enolate1. LDA, 2. Electrophilic O-source2-(Cyclopentyloxy)-2-hydroxyacetonitrile
Halogenated -Br (on ring)Free-Radical HalogenationBr₂, UV light2-((Bromo-cyclopentyl)oxy)acetonitrile
Halogenated -Br (at α-carbon)α-Bromination via Enolate1. LDA, 2. Br₂2-Bromo-2-(cyclopentyloxy)acetonitrile

Stereochemical Aspects of Derivatization and Chiral Synthesis

The introduction of substituents on the cyclopentyl ring or at the α-carbon of this compound can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. The synthesis of stereochemically pure derivatives requires the use of asymmetric synthesis techniques. ddugu.ac.in

When a substituent is introduced at the α-carbon via the nitrile enolate, a new stereocenter is formed. If the starting material is achiral, the reaction will produce a racemic mixture of two enantiomers. To achieve an enantioselective transformation, where one enantiomer is formed in preference to the other, several strategies can be employed. york.ac.uk

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. york.ac.ukunl.edu For example, a precursor acid could be attached to a chiral auxiliary, followed by conversion to the α-substituted nitrile. The auxiliary creates a diastereomeric intermediate, and the steric and electronic properties of the auxiliary favor the approach of the electrophile from one face, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the enantiomerically enriched product. york.ac.uk

Chiral Catalysts: An alternative approach involves the use of a chiral catalyst. The catalyst, used in sub-stoichiometric amounts, creates a chiral environment around the reacting molecules, lowering the activation energy for the pathway leading to one enantiomer over the other. youtube.commdpi.com For reactions involving the formation of chiral centers, organocatalysis or transition-metal catalysis with chiral ligands are common methods. mdpi.com

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from natural sources. youtube.com For instance, the synthesis could begin with an optically active substituted cyclopentanol. Since the stereocenter in the starting material is already defined, it can influence the stereochemistry of newly formed chiral centers during the synthesis.

The stereochemical outcome of these reactions is critical, as different enantiomers or diastereomers of a molecule can have distinct biological activities and physical properties.

Emerging Applications in Chemical Science and Technology

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

Acetonitrile (B52724) and its derivatives are well-established as important intermediates in organic synthesis, valued for their ability to act as building blocks in the construction of more complex molecular architectures. mdpi.com The methyl proton of acetonitrile is weakly acidic, allowing for deprotonation to form a nucleophile that can participate in various carbon-carbon bond-forming reactions. mdpi.com The compound 2-(Cyclopentyloxy)acetonitrile can be similarly utilized as a versatile synthon, introducing a cyanomethyl group along with a cyclopentyloxy moiety into a target molecule.

This dual functionality is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. For instance, the nitrile group can be readily transformed into other important functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of chemical structures. rug.nl The cyclopentyloxy group, on the other hand, can influence the molecule's lipophilicity, steric profile, and metabolic stability, which are critical parameters in drug design. A patented method for synthesizing a Ruxolitinib intermediate, for example, involves the reaction of cyclopentanecarboxylic acid methyl ester with acetonitrile to produce 3-cyclopenta-3-oxypropionitrile, highlighting the utility of related structures in pharmaceutical synthesis. google.com

Potential Synthetic Transformations:

Reaction TypeReagent/CatalystPotential ProductSignificance
CyanomethylationStrong Base (e.g., LDA)Addition of the -CH(OC₅H₉)CN group to electrophilesIntroduction of a functionalized side chain
HydrolysisAcid or Base2-(Cyclopentyloxy)acetic acid or acetamideConversion to other key functional groups
ReductionReducing Agent (e.g., LiAlH₄)2-(Cyclopentyloxy)ethanamineSynthesis of primary amines
Cyclization ReactionsVariousHeterocyclic compoundsConstruction of core ring structures in medicinal chemistry mdpi.com

Potential in Materials Chemistry (e.g., polymer precursors, functional materials)

The nitrile functional group is a key component in the synthesis of various polymers. Acetonitrile itself can undergo polymerization under extreme conditions, such as high pressure, to form nitrogen-containing polymers. osti.gov This reactivity suggests that this compound could serve as a monomer or co-monomer in the development of novel polymeric materials.

The incorporation of the bulky and relatively hydrophobic cyclopentyloxy group into a polymer backbone could impart unique properties, such as:

Modified Solubility: The cyclic ether group could enhance solubility in specific organic solvents.

Altered Thermal Properties: The rigid cyclic structure might influence the glass transition temperature and thermal stability of the resulting polymer.

Functionalizability: The ether linkage and the potential for post-polymerization modification of the nitrile group offer avenues for creating functional materials with tailored properties for applications in coatings, membranes, or specialty plastics.

Applications in Catalysis or Ligand Design

Nitriles are known to coordinate with transition metals through the lone pair of electrons on the nitrogen atom, functioning as ligands in catalytic systems. researchgate.net This coordination can activate the nitrile group for further reactions or influence the catalytic activity of the metal center. rug.nlresearchgate.net this compound could potentially be employed as a ligand, where the cyclopentyloxy group would create a specific steric environment around the metal. This steric hindrance can be a crucial factor in controlling the selectivity of a catalytic reaction, for example, in asymmetric synthesis.

The activation of nitriles by ligation to a metal center can facilitate nucleophilic attack, a principle used in catalytic nitrile hydrolysis to form amides. google.com The specific electronic and steric properties of this compound could modulate the reactivity of a coordinated metal catalyst, potentially leading to novel catalytic activities or selectivities.

Contributions to Methodological Development in Organic Synthesis

The development of new synthetic methodologies is a cornerstone of organic chemistry. Functionalized acetonitriles are frequently used to pioneer novel chemical transformations. researchgate.net The unique structure of this compound, featuring an ether linkage adjacent to the reactive methylene (B1212753) group, offers opportunities for developing new synthetic methods.

For example, the presence of the oxygen atom could direct metal-catalyzed C-H activation reactions or influence the stereochemical outcome of reactions at the α-carbon. Methodologies involving radical coupling reactions or electrochemical synthesis often utilize acetonitrile as a key building block. mdpi.comacs.org Exploring the reactivity of this compound under similar conditions could lead to the development of efficient pathways for synthesizing molecules containing the cyclopentyloxyether motif, which may be of interest in various fields of chemical research.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways to 2-(Cyclopentyloxy)acetonitrile

Traditional synthesis of nitriles often involves reagents like toxic metal cyanides, presenting significant environmental and safety concerns. rsc.org Future research must prioritize the development of safer, more efficient, and versatile synthetic routes to this compound.

Key areas for exploration include:

Cyanide-Free Methodologies : Investigating alternative cyanation sources is paramount. This includes the use of "masked" nitrile transfer reagents or biocatalytic approaches that operate under milder conditions. rsc.orgnih.gov Enzymes such as aldoxime dehydratases offer a promising green alternative for nitrile synthesis, avoiding harsh chemicals and high temperatures. nih.govmdpi.com

Catalytic Approaches : Transition metal-catalyzed reactions present a robust avenue for forming the C-CN bond. researchgate.net Research into novel catalysts could improve yields and selectivity, particularly for constructing the ether linkage and introducing the nitrile group in a one-pot or tandem reaction sequence. The development of methods for the direct cyanation of benzylic alcohols or the deaminative cyanation of primary alkyl amines could offer more efficient pathways. organic-chemistry.org

Flow Chemistry : Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. rsc.org Applying flow chemistry to the synthesis of this compound could mitigate risks associated with hazardous intermediates and improve process control.

Synthetic StrategyAdvantagesResearch Challenges
Biocatalysis (Enzymatic) Mild reaction conditions, high selectivity, reduced toxic waste. nih.govnih.govEnzyme stability, substrate scope, and process optimization for industrial scale. nih.gov
Transition-Metal Catalysis High efficiency, good functional group tolerance, versatile. researchgate.netCatalyst cost, removal of metal residues from the final product, development of environmentally benign catalysts.
Flow Chemistry Improved safety, scalability, and process control. rsc.orgHigh initial investment, potential for clogging, need for specialized equipment.
Cyanide-Free Reagents Avoids highly toxic cyanide waste products. rsc.orgorganic-chemistry.orgReagent availability and cost, reaction efficiency, and atom economy. rsc.org

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The dual functionality of this compound—the ether and the nitrile—presents a rich landscape for mechanistic investigation.

Future mechanistic studies should focus on:

Reactivity of the Ether Linkage : Ethers are generally unreactive but can undergo cleavage under strong acidic conditions. libretexts.org The mechanism of this cleavage (SN1, SN2, or E1) depends on the structure of the ether and the reaction conditions. libretexts.orgchemistrysteps.com Investigating how the adjacent nitrile group influences the stability of potential carbocation intermediates is a key research question.

Transformations of the Nitrile Group : The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, and heterocycles. nih.govresearchgate.net It can participate in various reactions, including cycloadditions and cascade reactions. researchgate.net Understanding the electronic interplay between the cyclopentyloxy group and the nitrile's reactivity is essential for controlling reaction outcomes.

Influence of Solvation : The solvent can dramatically alter ionic reaction mechanisms. utk.edu Studies on the stepwise solvation of reactants involving this compound could reveal different reactivity pathways, leading to distinct products. utk.edu Kinetic studies in various solvents, such as acetonitrile (B52724), can help elucidate transition-state structures and reaction pathways. nih.gov

Development of Sustainable Chemical Processes for its Synthesis and Derivatization

Adherence to the principles of green chemistry is a critical challenge for modern chemical synthesis. nih.gov Developing sustainable processes for this compound is essential for its long-term viability in any application.

Key sustainability goals include:

Renewable Feedstocks : Exploring routes that begin from biomass-derived starting materials would significantly improve the compound's environmental footprint. For instance, processes are being developed for the direct conversion of cellulose (B213188) or ethanol (B145695) into acetonitrile, which could serve as a building block. rsc.orgrsc.org

Atom Economy and Waste Reduction : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov This involves choosing reactions that are inherently more atom-economical, such as addition reactions over substitution reactions that generate salt byproducts.

Green Solvents : Many common organic solvents, including acetonitrile itself, are derived from fossil fuels and can be toxic. wiley.com Research into replacing them with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is crucial. wiley.comresearchgate.net Furthermore, developing efficient methods for solvent recovery and recycling can drastically reduce the environmental impact of a chemical process. researchgate.net

Green Chemistry PrincipleApplication to this compoundChallenges & Future Work
Use of Renewable Feedstocks Synthesizing precursors from biomass (e.g., cyclopentanol (B49286) from furfural). rsc.orgDeveloping efficient and economically viable conversion pathways from biomass.
Catalysis Employing biocatalysts or highly efficient metal catalysts to reduce energy consumption and waste. mdpi.comCatalyst recovery and reuse, avoiding toxic metals.
Safer Solvents and Auxiliaries Replacing traditional volatile organic compounds (VOCs) with greener solvents like water or binary mixtures. researchgate.netEnsuring reagent solubility and favorable reaction kinetics in green solvents.
Waste Prevention Designing synthetic pathways with high atom economy to minimize byproduct formation. nih.govOptimizing reaction conditions to maximize yield and selectivity, avoiding protecting groups.

Advanced Computational Methodologies for Prediction of Chemical Behavior and Properties

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, often guiding experimental work and saving significant time and resources. grnjournal.us

Future computational research on this compound should involve:

Predicting Reaction Pathways : Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction profiles, identify transition states, and calculate activation energies. grnjournal.usias.ac.in This can help elucidate complex reaction mechanisms and predict the feasibility of novel synthetic routes.

Molecular Dynamics Simulations : These simulations can provide insights into the compound's behavior in different solvent environments, including solvation dynamics and the formation of intermolecular interactions like hydrogen bonds. nih.govuzh.ch This is particularly relevant for understanding how solvents influence reactivity.

Machine Learning and AI : Emerging AI and machine learning approaches can accelerate the prediction of chemical reactions and properties. mit.eduewadirect.com By training models on large datasets of known reactions, these tools can help predict the outcomes of reactions involving this compound and even suggest optimal synthetic pathways.

Computational MethodApplicationPotential Insights for this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of energetics. grnjournal.usDetermining the most likely pathways for synthesis and derivatization; understanding electronic structure.
Molecular Dynamics (MD) Simulation of molecular motion and solvent effects. nih.govPredicting physical properties, understanding interactions with solvents and other molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments (e.g., in a solvent or enzyme active site). uzh.chModeling enzymatic reactions for biocatalytic synthesis; detailed analysis of solvation effects on reactivity.
Machine Learning (ML) Predicting reaction outcomes and retrosynthesis. mit.eduRapidly screening potential synthetic routes and reaction conditions.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(cyclopentyloxy)acetonitrile, and how can reaction conditions be optimized for higher yields?

  • Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopentanol derivatives can react with haloacetonitriles under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires careful control of temperature (60–80°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios to minimize side reactions. Catalysts like phase-transfer agents may improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • ¹H/¹³C NMR: Resolve cyclopentyl protons (δ 1.5–2.5 ppm) and nitrile carbon (δ ~115 ppm).
  • IR Spectroscopy: Confirm nitrile group (C≡N stretch ~2240 cm⁻¹) and ether linkage (C-O-C ~1100 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peak (e.g., m/z 137 for C₇H₁₁NO) and fragmentation patterns validate purity .

Q. How does the steric hindrance of the cyclopentyloxy group influence the compound's reactivity in nucleophilic substitution reactions?

  • Answer: The bulky cyclopentyloxy group reduces accessibility to the nitrile-bearing carbon, slowing SN2 mechanisms. Steric effects favor solvents with high polarity (e.g., DMSO) to stabilize transition states. Alternative pathways, such as radical or photochemical reactions, may bypass steric limitations .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reaction mechanisms involving this compound under varying catalytic systems?

  • Answer: Mechanistic discrepancies (e.g., radical vs. ionic pathways) are resolved using isotopic labeling (²H/¹³C), kinetic isotope effects, and computational modeling. For example, DFT calculations can map energy barriers for competing pathways, while in situ IR monitors intermediate formation .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?

  • Answer: DFT simulations analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites. For instance, the nitrile group’s electron-withdrawing effect directs cycloaddition to the cyclopentyloxy moiety. Solvent effects (PCM models) refine predictions .

Q. What in vitro methodologies are used to assess the biological activity of this compound derivatives, and how do structural modifications impact efficacy?

  • Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) evaluate apoptosis induction.
  • Structural Modifications: Adding electron-withdrawing groups (e.g., -F) to the cyclopentyl ring enhances binding affinity by 30–50%, as shown in analogues .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR). For stability studies, accelerated degradation under UV light or acidic conditions identifies vulnerable functional groups .
  • Experimental Design: Use DoE (Design of Experiments) to optimize synthesis parameters (e.g., temperature, catalyst loading). For biological assays, include positive controls (e.g., cisplatin for cytotoxicity) to calibrate responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentyloxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentyloxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.